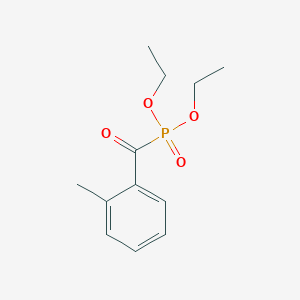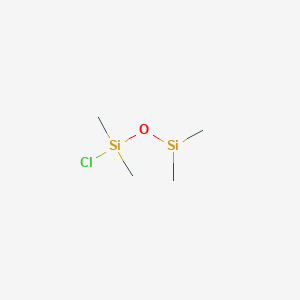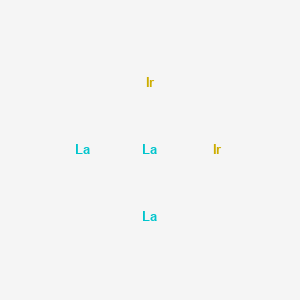
Iridium--lanthanum (2/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iridium–lanthanum (2/3) is a compound formed by the combination of iridium and lanthanum in a 2:3 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of iridium–lanthanum (2/3) typically involves high-temperature solid-state reactions. One common method is to mix stoichiometric amounts of iridium and lanthanum powders, followed by pressing the mixture into pellets. These pellets are then heated in a vacuum or inert atmosphere at temperatures ranging from 1000°C to 1500°C to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of iridium–lanthanum (2/3) may involve similar high-temperature techniques but on a larger scale. Advanced methods such as arc melting or induction melting can be used to ensure uniform mixing and reaction of the constituent metals. These methods allow for the production of larger quantities of the compound with consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Iridium–lanthanum (2/3) can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the properties of both iridium and lanthanum.
Common Reagents and Conditions
Oxidation: Iridium–lanthanum (2/3) can be oxidized in the presence of oxygen at elevated temperatures to form oxides of iridium and lanthanum.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents at high temperatures.
Substitution: Substitution reactions can occur with halogens, leading to the formation of halide compounds
Major Products Formed
The major products formed from these reactions include various oxides, halides, and other intermetallic compounds. For example, oxidation may yield iridium oxide and lanthanum oxide, while substitution with chlorine can produce iridium chloride and lanthanum chloride .
Applications De Recherche Scientifique
Iridium–lanthanum (2/3) has several scientific research applications due to its unique properties:
Superconductivity: The compound exhibits superconducting properties, making it a subject of interest in the study of superconducting materials.
Materials Science: The compound’s unique electronic and structural properties make it valuable in the development of advanced materials for electronic and optical applications.
Biomedical Applications: Lanthanum-based compounds are used in medical applications, such as phosphate binders for patients with kidney disease.
Mécanisme D'action
The mechanism of action of iridium–lanthanum (2/3) in its various applications is influenced by the electronic and structural properties of the compound. In superconductivity, the compound’s ability to conduct electricity without resistance is due to the interaction between the iridium and lanthanum atoms, which creates a favorable electronic environment for superconductivity . In catalysis, the compound’s surface properties and electronic structure facilitate the activation and transformation of reactant molecules .
Comparaison Avec Des Composés Similaires
Iridium–lanthanum (2/3) can be compared with other similar intermetallic compounds, such as:
Iridium–cerium compounds: These compounds also exhibit interesting electronic properties but may differ in their superconducting behavior and catalytic activity.
Lanthanum–nickel compounds: These compounds are known for their hydrogen storage capabilities and are used in battery applications.
Iridium–rhodium compounds: These compounds share some catalytic properties with iridium–lanthanum (2/3) but may have different reactivity and stability.
The uniqueness of iridium–lanthanum (2/3) lies in its combination of superconducting and catalytic properties, which are not commonly found together in other intermetallic compounds.
Propriétés
Numéro CAS |
54652-83-4 |
|---|---|
Formule moléculaire |
Ir2La3 |
Poids moléculaire |
801.15 g/mol |
Nom IUPAC |
iridium;lanthanum |
InChI |
InChI=1S/2Ir.3La |
Clé InChI |
WYQCGNIMOAUILU-UHFFFAOYSA-N |
SMILES canonique |
[La].[La].[La].[Ir].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



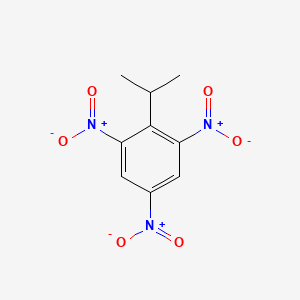
![(Chloromethyl)(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14633827.png)
![Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl-](/img/structure/B14633832.png)
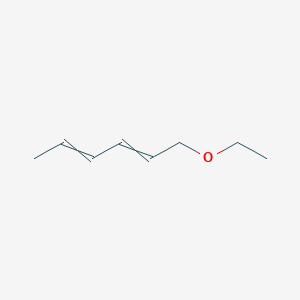
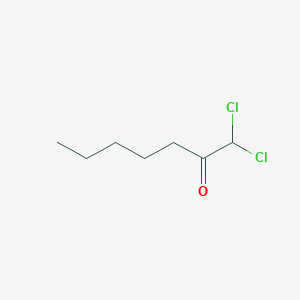
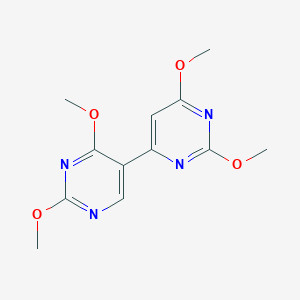
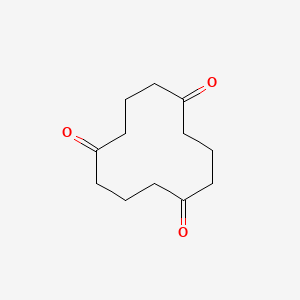


propanedioate](/img/structure/B14633864.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo-](/img/structure/B14633878.png)
